Physicochemical Properties and Stability Profile of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide: A Comprehensive Technical Guide
Physicochemical Properties and Stability Profile of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide: A Comprehensive Technical Guide
Executive Summary
N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide (CAS: 510764-56-4), hereafter referred to as DPAP , is a highly functionalized synthetic molecule characterized by a heteroaromatic picolinamide headgroup conjugated to a polyamine (dipropylenetriamine derivative) tail. In modern medicinal chemistry, DPAP and its structural analogues serve as critical building blocks and multidentate ligands. They are frequently utilized as key intermediates in the synthesis of complex pharmacophores, including 5-Lipoxygenase Activating Protein (FLAP) inhibitors[1], and as chelating agents due to their array of nitrogenous electron donors.
This whitepaper provides an in-depth analysis of DPAP’s physicochemical behavior, acid-base equilibria, and degradation kinetics, offering drug development professionals a foundational framework for handling, formulating, and modifying polyamine-picolinamide conjugates.
Structural Causality and Physicochemical Profiling
The physicochemical behavior of DPAP is dictated by the interplay between its rigid, planar picolinamide moiety and its flexible, highly basic polyamine tail.
Conformational Locking and Hydrogen Bonding
Picolinamides exhibit unique conformational preferences that directly impact their solubility and stability. In its neutral state, the picolinamide headgroup adopts a highly stable syn conformation (dihedral angle φ ≈ 0°). This is driven by a strong intramolecular hydrogen bond between the amide proton (hydrogen bond donor) and the pyridine nitrogen (hydrogen bond acceptor)[2]. This intramolecular locking shields the amide carbonyl from nucleophilic attack, thereby enhancing its hydrolytic stability compared to standard aliphatic amides[3].
Multiphasic Acid-Base Equilibria
DPAP contains three distinct ionizable nitrogen centers, resulting in a complex, multiphasic pKa profile. The ionization state dictates the molecule's lipophilicity (LogD) and membrane permeability at physiological pH.
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Pyridine Nitrogen (pKa ~5.2): Weakly basic. At physiological pH (7.4), it remains largely unprotonated, maintaining the intramolecular hydrogen bond.
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Tertiary Amine (pKa ~8.5): The terminal N,N-dimethyl group is moderately basic and is predominantly protonated at pH 7.4.
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Secondary Amine (pKa ~10.0): The internal secondary amine in the propyl chain is highly basic and remains fully protonated under physiological conditions.
Consequently, at pH 7.4, DPAP exists primarily as a di-cation , rendering it highly water-soluble but poorly permeable across passive lipid bilayers—a critical consideration for oral bioavailability.
Caption: pH-dependent multiphasic ionization pathway of DPAP.
Summary of Physicochemical Descriptors
| Property | Value / Estimate | Causality / Implication |
| Molecular Formula | C₁₄H₂₄N₄O | - |
| Molecular Weight | 264.37 g/mol | Falls well within Lipinski's Rule of 5 for oral drugs. |
| Topological Polar Surface Area (TPSA) | ~65.5 Ų | Optimal for moderate membrane permeability, though limited by ionization. |
| LogP (Neutral) | 0.8 - 1.2 | Mildly lipophilic in its un-ionized free-base form. |
| LogD (pH 7.4) | < -1.0 | Highly hydrophilic at physiological pH due to di-cationic state. |
Chemical and Metabolic Stability Profile
Understanding the degradation pathways of DPAP is essential for formulation and storage. The molecule presents three primary liabilities: amide hydrolysis, oxidative N-dealkylation, and photolysis.
pH-Mediated Hydrolysis
While the intramolecular hydrogen bond protects the amide at neutral pH, extreme conditions disrupt this stability[4]. Under highly acidic conditions (pH < 3), the pyridine nitrogen becomes protonated. This induces a severe electrostatic repulsion with the amide proton, forcing a conformational flip to an anti geometry (φ ≈ 180°)[2]. This exposes the carbonyl carbon, leading to rapid acid-catalyzed hydrolysis that cleaves the molecule into picolinic acid and the polyamine tail[5].
Oxidative Liability and N-Dealkylation
The polyamine tail is a classic target for oxidative metabolism. Cytochrome P450 enzymes and Polyamine Oxidases (PAO) catalyze the oxidation of the nitrogen lone pairs[6].
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N-Dealkylation: Oxidation of the alpha-carbon adjacent to the secondary or tertiary amine forms an unstable carbinolamine intermediate. This spontaneously collapses, releasing an aldehyde and a truncated amine[7].
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N-Oxidation: Direct oxygenation of the terminal N,N-dimethyl group yields a highly polar N-oxide, significantly altering the molecule's pharmacokinetic profile[8].
Photodegradation
Pyridine-containing compounds are susceptible to UV-induced photolysis. Exposure to light can trigger radical-mediated ring opening or oxidation, necessitating storage in amber vials or under inert atmospheres (e.g., argon or nitrogen)[4].
Self-Validating Experimental Methodologies
To empirically validate the properties discussed above, the following self-validating protocols are employed. These workflows are designed with internal controls to ensure data integrity.
Protocol 1: Potentiometric Titration for Multiphasic pKa Determination
Rationale: Traditional UV-metric pKa determination is insufficient here because the aliphatic amines lack a UV chromophore. Potentiometric titration is required.
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System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.
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Sample Preparation: Dissolve 2.0 mg of DPAP in 10 mL of 0.15 M KCl. Causality: 0.15 M KCl maintains a constant ionic strength equivalent to physiological conditions, preventing activity coefficient fluctuations during titration.
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Titration Workflow: Acidify the solution to pH 2.0 using 0.1 M HCl to fully protonate all basic centers. Titrate with standardized 0.1 M KOH under a continuous nitrogen purge. Causality: Nitrogen prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would skew the high-pH readings.
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Data Validation: Calculate the first derivative of the titration curve. The presence of three distinct inflection points validates the multiphasic nature of the compound.
Protocol 2: Stability-Indicating LC-MS/MS Assay for Forced Degradation
Rationale: To map the degradation pathways (hydrolysis vs. oxidation), DPAP must be subjected to ICH Q1A(R2) stress conditions.
Caption: Experimental workflow for forced degradation and stability profiling.
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Stress Exposure: Prepare 1 mg/mL DPAP solutions. Expose aliquots to:
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Acid: 0.1 M HCl at 60 °C.
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Base: 0.1 M NaOH at 60 °C.
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Oxidation: 3% H₂O₂ at Room Temperature.
-
-
Quenching (Self-Validating Step): At t=0, 2, 4, 8, and 24 hours, withdraw 100 µL aliquots. Immediately neutralize acid/base samples with equivalent NaOH/HCl. Quench oxidative samples with sodium metabisulfite. Causality: Failure to quench will result in continued degradation inside the autosampler, yielding false kinetic rates.
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LC-MS/MS Analysis: Inject onto a C18 column using a gradient of Water/Acetonitrile with 0.1% Formic Acid. Monitor parent mass (m/z 265.2 [M+H]+) and scan for picolinic acid (m/z 124.0) and N-oxide degradants.
Expected Degradation Kinetics Data
| Stress Condition | Primary Degradation Pathway | Expected Half-Life (t₁/₂) | Major Degradant Identified (m/z) |
| Neutral Buffer (pH 7.4), 37°C | None (Stable) | > 30 Days | None |
| 0.1 M HCl, 60°C | Amide Hydrolysis | ~ 8 - 12 Hours | Picolinic Acid (124.0), Polyamine (160.2) |
| 0.1 M NaOH, 60°C | Amide Hydrolysis | ~ 12 - 18 Hours | Picolinic Acid (124.0), Polyamine (160.2) |
| 3% H₂O₂, RT | N-Oxidation / Dealkylation | ~ 4 - 6 Hours | DPAP N-oxide (281.2), Demethyl-DPAP (251.2) |
References
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Discovery of AZD6642, an Inhibitor of 5-Lipoxygenase Activating Protein (FLAP) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry - ACS Publications.[Link]
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Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. MDPI.[Link]
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Stability studies of bis(pyridiniumaldoxime) reactivators of organophosphate-inhibited acetylcholinesterase. PubMed (NIH).[Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - NIH.[Link]
-
Genomic identification and biochemical characterization of the mammalian polyamine oxidase involved in polyamine back-conversion. Liang Lab / Biochemical Journal.[Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
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- 5. Stability studies of bis(pyridiniumaldoxime) reactivators of organophosphate-inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lianglab.brocku.ca [lianglab.brocku.ca]
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